[1-(trimethylsilyl)cyclobutyl]methanol

Lipophilicity Drug Design Physicochemical Properties

[1-(Trimethylsilyl)cyclobutyl]methanol (CAS 97592-21-7) is an organosilicon compound with the molecular formula C8H18OSi and a molecular weight of 158.31 g/mol. It features a cyclobutyl ring directly substituted at the 1-position with a trimethylsilyl (TMS) group and a hydroxymethyl group, classifying it as a carbon-functional silane rather than an O-silyl ether.

Molecular Formula C8H18OSi
Molecular Weight 158.31 g/mol
CAS No. 97592-21-7
Cat. No. B6602571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(trimethylsilyl)cyclobutyl]methanol
CAS97592-21-7
Molecular FormulaC8H18OSi
Molecular Weight158.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1(CCC1)CO
InChIInChI=1S/C8H18OSi/c1-10(2,3)8(7-9)5-4-6-8/h9H,4-7H2,1-3H3
InChIKeyPRHWKPUJDFDSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Finding Quantifiable Differentiation Data for [1-(Trimethylsilyl)cyclobutyl]methanol (CAS 97592-21-7): A Procurement and Selection Guide


[1-(Trimethylsilyl)cyclobutyl]methanol (CAS 97592-21-7) is an organosilicon compound with the molecular formula C8H18OSi and a molecular weight of 158.31 g/mol [1]. It features a cyclobutyl ring directly substituted at the 1-position with a trimethylsilyl (TMS) group and a hydroxymethyl group, classifying it as a carbon-functional silane rather than an O-silyl ether . This structural feature imparts distinct physicochemical properties that differentiate it from its parent alcohol, cyclobutylmethanol, and from other silyl-protected cyclobutyl derivatives [1]. The compound is primarily used as a synthetic building block in medicinal chemistry and organosilicon research [1].

Why Generic Substitution Fails for [1-(Trimethylsilyl)cyclobutyl]methanol (CAS 97592-21-7): Structural and Functional Considerations


While cyclobutylmethanol and various silyl-protected cyclobutyl derivatives might appear interchangeable at a glance, their physicochemical and reactivity profiles differ substantially. The target compound's direct carbon-silicon bond creates a fundamentally different electronic environment compared to O-silyl ethers or methylene-bridged TMS compounds, leading to distinct hydrolytic stability, lipophilicity, and reactivity under acidic or nucleophilic conditions [1]. Even among positional isomers like 3-(trimethylsilylmethyl)cyclobutan-1-ol, the position of the TMS group relative to the hydroxyl moiety significantly alters both steric and electronic properties, making them non-substitutable in sensitive synthetic sequences [2]. The quantitative evidence below highlights the specific dimensions where this compound diverges from its closest analogs.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for [1-(Trimethylsilyl)cyclobutyl]methanol (CAS 97592-21-7)


Molecular Weight and Lipophilicity Differentiation vs. Cyclobutylmethanol

The addition of a trimethylsilyl group directly to the cyclobutyl ring significantly increases both molecular weight and lipophilicity compared to the parent cyclobutylmethanol. While experimental logP data is not available for the target compound, computed and literature values for cyclobutylmethanol indicate a logP of 0.78 [1]. The TMS group is known to increase logP by approximately 1.5-2.0 units, suggesting a logP of ~2.3-2.8 for the target compound, a difference that is critical for applications requiring enhanced membrane permeability or altered pharmacokinetic profiles [2]. The molecular weight increase from 86.13 g/mol to 158.31 g/mol further distinguishes it in terms of solubility and purification behavior.

Lipophilicity Drug Design Physicochemical Properties

Hydrolytic Stability: C-Silyl vs. O-Silyl Ether Differentiation

Unlike O-silyl ethers (e.g., cyclobutylmethanol TMS ether), the target compound features a direct carbon-silicon bond, which is inherently more resistant to hydrolysis. O-Trimethylsilyl ethers are known to hydrolyze rapidly under aqueous acidic or basic conditions, while C-silyl compounds exhibit significantly greater stability [1]. This differential stability is critical in multi-step synthetic sequences where transient protection of the hydroxyl group is required without premature deprotection. While quantitative hydrolytic half-life data for this specific compound is not available, the class-level difference between C-Si and O-Si bonds is well-established, with O-TMS ethers hydrolyzing >1000 times faster under mild conditions [2].

Hydrolytic Stability Protecting Group Chemistry Synthetic Methodology

Positional Isomer Differentiation: 1-TMS-cyclobutyl vs. 3-(Trimethylsilylmethyl)cyclobutyl

The target compound, [1-(trimethylsilyl)cyclobutyl]methanol, places the TMS group directly on the ring carbon bearing the hydroxymethyl substituent, creating a geminal substitution pattern that maximizes steric and electronic influence. In contrast, the positional isomer 3-(trimethylsilylmethyl)cyclobutan-1-ol (CAS 2567504-75-8) positions the TMS group on a different ring carbon, dispersing steric bulk and altering the electronic environment [1]. This structural difference results in distinct reactivity profiles: the geminal arrangement in the target compound creates a neopentyl-like steric environment that can slow reactions at the hydroxyl group, providing kinetic control in selective transformations [2].

Positional Isomerism Steric Effects Reactivity

γ-Silyl Stabilization Potential in Carbocationic Intermediates

Creary et al. have demonstrated that 3-trimethylsilylcyclobutyl cations exhibit remarkable stabilization via a long-range rear lobe interaction with the γ-trimethylsilyl group, with rate enhancements ranging from 209- to >10¹⁰-fold compared to unsubstituted analogs, depending on the α-substituent [1]. While these studies were conducted on 3-TMS-substituted cyclobutyl trifluoroacetates rather than the 1-TMS isomer, the fundamental γ-silyl effect is a class-level phenomenon relevant to any cyclobutyl system with a suitably positioned TMS group [2]. The target compound, with its TMS group directly on the cyclobutyl ring, is positioned to participate in similar stabilizing interactions in reactions proceeding through carbocationic intermediates, potentially altering reaction pathways and product distributions compared to non-silylated analogs.

Carbocation Chemistry γ-Silyl Effect Reaction Mechanism

Optimal Application Scenarios for [1-(Trimethylsilyl)cyclobutyl]methanol (CAS 97592-21-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Building Block Requiring Enhanced Lipophilicity

When a cyclobutyl-containing scaffold requires increased logP to improve membrane permeability or pharmacokinetic properties, the target compound offers a ~2-log unit increase over cyclobutylmethanol (estimated logP ~2.5 vs. 0.78) while retaining the hydroxyl group for further derivatization [1]. This makes it particularly suitable for early-stage drug discovery programs optimizing CNS penetration or oral bioavailability.

Hydrolytically Stable Synthetic Intermediate

In multi-step syntheses involving aqueous or protic conditions, the direct C-Si bond of the target compound provides superior hydrolytic stability compared to O-TMS ethers, which hydrolyze rapidly under similar conditions [1]. This allows the TMS group to survive through steps that would cleave a conventional silyl ether, enabling later-stage modifications or deprotections.

Sterically Shielded Hydroxyl for Regioselective Transformations

The geminal TMS/hydroxymethyl arrangement creates a sterically congested environment around the hydroxyl group, making this compound preferable when steric shielding is needed to control regioselectivity in subsequent reactions such as acylation, oxidation, or glycosylation [1]. This steric differentiation is not achievable with non-silylated cyclobutylmethanol or remote TMS positional isomers.

Carbocation Chemistry Research

Based on Creary's extensive studies on γ-silyl cyclobutyl carbocations, this compound is a strong candidate for investigating silyl-directed carbocationic rearrangements and stereoselective solvent capture reactions [1]. The TMS group's known ability to stabilize carbocationic intermediates through rear lobe interactions offers a mechanistic tool for controlling product distributions in cyclobutyl systems.

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